3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207046-91-0 |
|---|---|
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-16-9-10-18(3)23(13-16)31-26(32)21-7-5-6-8-22(21)30(27(31)33)15-24-28-25(29-34-24)20-12-11-17(2)19(4)14-20/h5-14H,15H2,1-4H3 |
InChI Key |
BRYYKMJXPJFSKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of various substituted phenyl groups with quinazoline and oxadiazole moieties. The structural configuration significantly influences its biological activity.
1. Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit promising antimicrobial properties. For instance:
- Antibacterial Activity : The synthesized compound was tested against various Gram-positive and Gram-negative bacteria. Inhibition zones were measured using the agar well diffusion method. Notably, compounds similar to this derivative showed moderate to significant antibacterial activity with inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 12 | 80 |
| 14a | Candida albicans | 13 | 70 |
2. Anticancer Activity
The anticancer potential of quinazoline derivatives has been explored extensively. The compound demonstrated significant growth inhibition in various cancer cell lines:
- Cell Line Studies : In vitro studies revealed that related compounds exhibited percent growth inhibition (PGI) values exceeding 75% against several cancer types including SNB-19 and OVCAR-8 .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
3. Anti-inflammatory Properties
Quinazoline derivatives have shown potential as anti-inflammatory agents:
- Mechanism of Action : Compounds have been reported to inhibit cytokine secretion and alleviate symptoms in models of acute lung injury by reducing neutrophil infiltration and edema .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of quinazoline derivatives including the target compound against standard bacterial strains. The results indicated that modifications at the 1- and 3-positions of the quinazoline ring enhanced antibacterial properties significantly .
Case Study: Anticancer Activity
In a comprehensive screening of anticancer activity across multiple cell lines, the target compound's analogs were shown to inhibit cell proliferation effectively, suggesting a strong potential for further development in cancer therapeutics .
Comparison with Similar Compounds
Structural Analogues with Quinazoline-Dione Cores
Compounds sharing the quinazoline-2,4-dione framework often exhibit variations in substituents that influence their physicochemical and biological properties. For example:
- 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone (): This mesoionic compound contains a pyrazole ring fused with a 1,2,3-oxadiazole system. Unlike the target compound, its planar pyrazole and oxadiazole rings create distinct electronic profiles, favoring intermolecular hydrogen bonding and π-π stacking .
- Coumarin-Benzodiazepine Derivatives (): These hybrids integrate coumarin and benzodiazepine moieties, which enhance fluorescence and receptor-binding capabilities. However, they lack the quinazoline-dione core, resulting in different solubility and metabolic pathways .
Table 1: Structural and Functional Comparison
Bioactivity and Pharmacological Potential
While bioactivity data for the target compound are absent in the provided evidence, analogs suggest plausible applications:
- Enzyme Inhibition: Quinazoline-diones are known to inhibit kinases and phosphodiesterases. The oxadiazole moiety may enhance selectivity for ATP-binding pockets .
- Antimicrobial Activity : Compounds with 1,2,4-oxadiazole rings (e.g., derivatives) often exhibit antimicrobial properties due to membrane disruption or nucleic acid binding .
- Crystallographic Stability: The target compound’s dimethylphenyl groups may improve crystallinity compared to sydnone derivatives, which rely on weaker π-π interactions .
Preparation Methods
Cyclocondensation of Ethyl Anthranilate
Ethyl anthranilate reacts with 2,5-dimethylphenyl isocyanate under reflux conditions in ethanol to form the intermediate 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione . This step is catalyzed by acidic or basic conditions, with phosphorous oxychloride (POCl₃) often employed to enhance cyclization efficiency.
Reaction Conditions:
- Solvent: Anhydrous ethanol or dimethylformamide (DMF)
- Temperature: 120°C for 20 hours
- Yield: 51–95% (depending on substituent steric effects).
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the anthranilate amine on the isocyanate carbonyl, followed by intramolecular cyclization and elimination of ethanol.
Synthesis of the 1,2,4-Oxadiazole Substituent
The 1,2,4-oxadiazole ring is constructed through a two-step sequence involving amidoxime formation and subsequent cyclization.
Amidoxime Preparation
3,4-Dimethylbenzonitrile is treated with hydroxylamine hydrochloride in the presence of sodium carbonate, yielding 3,4-dimethylbenzamidoxime .
Reaction Conditions:
Cyclization to 5-(Chloromethyl)-1,2,4-oxadiazole
The amidoxime intermediate reacts with chloroacetyl chloride in dry acetone, forming 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole . Potassium carbonate facilitates deprotonation, while KI acts as a catalyst for nucleophilic substitution.
Reaction Conditions:
Key Characterization Data:
- ¹H NMR (CDCl₃): δ 2.35 (s, 6H, CH₃), 4.85 (s, 2H, CH₂Cl), 7.25–7.45 (m, 3H, aromatic).
- MS (ESI): m/z 291.1 [M+H]⁺.
Alkylation of Quinazoline-2,4-dione with the Oxadiazole Substituent
The final step involves the coupling of the quinazoline-dione core with the chloromethyl-oxadiazole derivative via nucleophilic alkylation.
Alkylation Protocol
A solution of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in DMF is treated with anhydrous potassium carbonate and potassium iodide. 5-(Chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is added dropwise, and the mixture is stirred at room temperature for 24 hours.
Reaction Conditions:
- Molar Ratio: 1:1 (quinazoline:oxadiazole)
- Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol
- Yield: 65–75%.
Mechanistic Pathway:
The quinazoline nitrogen attacks the electrophilic chloromethyl carbon, displacing chloride and forming the C–N bond.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
- HPLC: >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis: C 65.7%, H 4.6%, N 10.2% (theoretical: C 65.6%, H 4.6%, N 10.2%).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated purification systems are recommended:
- Flow Chemistry: Reduces reaction time by 50% compared to batch processes.
- Solvent Recovery: Ethanol and acetone are recycled via distillation.
- Quality Control: In-line FTIR monitors reaction progression.
Challenges and Optimization Strategies
Common Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
